molecular formula C9H9N3O4 B8813168 N'-acetyl-4-nitrobenzohydrazide CAS No. 22816-00-8

N'-acetyl-4-nitrobenzohydrazide

Cat. No.: B8813168
CAS No.: 22816-00-8
M. Wt: 223.19 g/mol
InChI Key: UGBLEARQDSFEGM-UHFFFAOYSA-N
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Description

N'-Acetyl-4-nitrobenzohydrazide (CAS 22816-00-8) is a high-purity chemical compound with the molecular formula C9H9N3O4 and a molecular weight of 223.19 g/mol . This derivative of 4-nitrobenzhydrazide is characterized by an acetyl group on the terminal nitrogen of the hydrazide functionality. It serves as a valuable intermediate in organic synthesis and medicinal chemistry research, particularly in the study of hydrazide derivatives . The hydrazide functional group is a key motif in a wide range of biologically active compounds and approved drugs, such as the antibiotic Isoniazid and the antiviral Tecovirimat . Research into acetylated hydrazide derivatives is ongoing to explore their interactions with biological targets; some analogues have demonstrated significant activity against targets like SIRT1, TPMT, and Tyrosinase in silico, highlighting the potential of this compound class in multi-target drug discovery programs . The physical properties of this compound include a predicted density of 1.36 g/cm³ and a high predicted boiling point of 533.8°C at 760 mmHg . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

22816-00-8

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

N'-acetyl-4-nitrobenzohydrazide

InChI

InChI=1S/C9H9N3O4/c1-6(13)10-11-9(14)7-2-4-8(5-3-7)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14)

InChI Key

UGBLEARQDSFEGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

4-Nitrobenzohydrazide reacts with acetyl chloride in a 1:1.2 molar ratio under inert conditions. DIEA neutralizes the generated HCl, driving the reaction to completion. The protocol is as follows:

  • Dissolve 4-nitrobenzohydrazide (1 eq) in anhydrous DCM.

  • Add acetyl chloride (1.2 eq) dropwise at 0°C.

  • Introduce DIEA (1.2 eq) and stir at room temperature for 2–3 hours.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Table 1: Key Parameters for Conventional Acylation

ParameterValue
SolventDichloromethane
Temperature0°C → room temperature
Reaction Time2–3 hours
BaseDIEA (1.2 eq)
Yield80–85%

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative, reducing reaction times from hours to minutes. This method adapts protocols from diacylhydrazine syntheses.

Procedure

  • Combine 4-nitrobenzohydrazide (1 mmol) and acetyl chloride (1.2 mmol) in tetrahydrofuran (THF).

  • Irradiate the mixture in a microwave reactor at 400 W for 10 minutes .

  • Cool, filter the crude product, and recrystallize from ethanol.

Advantages and Limitations

  • Yield : 75–78% (lower than conventional methods due to harsher conditions).

  • Purity : Confirmed via elemental analysis (C: 47.45%, H: 4.08%, N: 9.31%).

  • Drawback : Requires specialized equipment and may degrade thermally sensitive substrates.

Two-Step Synthesis via Hydrazide Intermediate

For laboratories without access to 4-nitrobenzohydrazide, a two-step approach is employed:

Step 1: Synthesis of 4-Nitrobenzohydrazide

  • React hydrazine hydrate with 4-nitrobenzoyl chloride (1:1 molar ratio) in THF.

  • Stir at room temperature for 12 hours.

  • Isolate the product via vacuum filtration.

Step 2: Acetylation

Follow the conventional acylation method (Section 1.1) to obtain N'-acetyl-4-nitrobenzohydrazide.

Table 2: Two-Step Synthesis Performance

StepReaction ConditionsYield
1THF, 12 hours, room temperature90%
2DCM, DIEA, 3 hours80%

Analytical Characterization

All routes validate product identity through:

  • 1H-NMR : Peaks at δ 10.11 (NH), 7.57 (aromatic H), and 2.12 (CH3).

  • ESI-MS : Molecular ion peak at m/z 302.55 [M–H]⁻.

  • Elemental Analysis : Close alignment with theoretical values (e.g., C: 47.54%, H: 3.99%).

Comparative Evaluation of Methods

Table 3: Method Comparison

MethodYieldTimeEquipment Needs
Conventional Acylation85%3 hoursStandard glassware
Microwave78%10 minutesMicrowave reactor
Two-Step72%*15 hoursNone
*Overall yield for two steps.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N'-acetyl-4-nitrobenzohydrazide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetylhydrazide group can undergo nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield p-nitrobenzoic acid and acetylhydrazine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: p-Aminobenzoic acid derivatives.

    Substitution: Various substituted hydrazides.

    Hydrolysis: p-Nitrobenzoic acid and acetylhydrazine.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving nitro and hydrazide groups.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.

Industry:

  • Utilized in the production of dyes and pigments.
  • Used as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N'-acetyl-4-nitrobenzohydrazide is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The acetylhydrazide group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Hydrazide Nitrogen

  • N'-(Dichloroacetyl)-4-nitrobenzohydrazide ():
    • Structure : Replaces the acetyl group with a dichloroacetyl moiety (Cl₂C(O)-).
    • Key Properties :
  • Higher molecular weight (292.08 g/mol) and complexity (Topological Polar Surface Area = 104 Ų) due to electronegative chlorine atoms.
  • Synthetic Route: Likely involves condensation of 4-nitrobenzohydrazide with dichloroacetic acid derivatives.
  • N'-Acetyl-2-nitrobenzohydrazide ():

    • Structure : Nitro group at the ortho position instead of para.
    • Key Properties :
  • Steric hindrance from the ortho-nitro group may reduce planarity and alter crystal packing compared to the para-substituted analogue.
  • Molecular weight: 223.19 g/mol, lower than the dichloroacetyl derivative.

Substituent Variations on the Benzene Ring

  • (E)-N'-(2,4-Dihydroxybenzylidene)-4-nitrobenzohydrazide ():
    • Structure : Incorporates a 2,4-dihydroxybenzylidene group instead of acetyl.
    • Key Properties :
  • Enhanced hydrogen bonding capacity (three hydroxyl groups) and planar structure (r.m.s. deviation = 0.0832 Å for non-H atoms).
  • Stabilized by intramolecular O—H···N and intermolecular O—H···O hydrogen bonds.

  • N-(4-{[2-(4-Nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide (): Structure: Features a sulfonyl group (-SO₂-) bridging the hydrazide and an acetamide-substituted benzene ring. Key Properties:
  • Increased polarity due to the sulfonyl group, enhancing solubility in polar solvents.
  • Molecular weight: 340.34 g/mol (estimated from formula C₁₅H₁₄N₄O₆S).

Metal Coordination Potential

  • 4-Amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide (): Structure: Contains a pyranone ring and amino group, enabling coordination with metal ions (e.g., Cu(II), Ni(II)). Key Properties:
  • Similar hydrazide backbone as N'-acetyl-4-nitrobenzohydrazide but tailored for metal complex formation.

Physicochemical and Structural Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bond Donors/Acceptors Planarity (r.m.s. deviation) Reference
This compound* C₉H₉N₃O₄ 223.19 Acetyl, para-NO₂ 2 / 4 Not reported -
N'-(Dichloroacetyl)-4-nitrobenzohydrazide C₉H₇Cl₂N₃O₄ 292.08 Dichloroacetyl, para-NO₂ 2 / 4 Not reported
(E)-N'-(2,4-Dihydroxybenzylidene)-4-nitrobenzohydrazide C₁₄H₁₁N₃O₅ 301.26 2,4-Dihydroxybenzylidene, para-NO₂ 3 / 5 0.0832 Å
N'-Acetyl-2-nitrobenzohydrazide C₉H₉N₃O₄ 223.19 Acetyl, ortho-NO₂ 2 / 4 Not reported

*Hypothetical structure inferred from analogous compounds.

Key Research Findings

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., NO₂, Cl) enhance electrophilic character, influencing condensation reactions with aldehydes (). Steric effects from ortho-substituents (e.g., 2-nitro in ) reduce molecular planarity and alter crystal packing .

Hydrogen Bonding and Stability :

  • Compounds with hydroxyl groups (e.g., ) exhibit robust hydrogen-bonding networks, improving thermal stability and crystallinity .

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsTimeYieldReference
Hydrazide Formation4-nitrobenzoyl chloride + hydrazine hydrate, EtOH, 80°C4–6 hrs~75%
AcetylationAcetic anhydride, pyridine, reflux2–3 hrs65–80%

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., acetyl methyl protons at ~2.1 ppm, aromatic protons in the nitrobenzene ring) and confirm hydrazide linkage .
  • IR Spectroscopy :
    • Peaks at ~1650 cm⁻¹ (C=O of acetyl) and ~1520 cm⁻¹ (N–H bending of hydrazide) .
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the planarity of the hydrazide moiety and nitro group orientation .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d,p).

Compare theoretical IR spectra with experimental data to validate computational models .

Advanced: How do structural modifications (e.g., substituent effects) influence the biological activity of this compound derivatives?

Answer:
Systematic SAR studies involve:

  • Substituent Variation : Introduce electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –NO₂) groups to the benzene ring to modulate bioavailability .
  • Metal Complexation : Synthesize Cu(II) or Zn(II) complexes (via reflux with metal acetates) to enhance stability and activity .
  • In Vitro Assays : Test anti-inflammatory or antimicrobial activity using cell-based models (e.g., COX-2 inhibition assays) .

Q. Case Study :

  • Derivative : N'-Acetyl-3-nitrobenzohydrazide showed reduced activity compared to the 4-nitro analog, highlighting positional isomer effects .

Advanced: What strategies address contradictions in crystallographic data for nitrobenzohydrazides?

Answer:
Discrepancies in bond angles or packing motifs require:

  • High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts .
  • Twinned Crystal Refinement : Use SHELXL’s TWIN/BASF commands for twinned structures .
  • Validation Tools : Cross-check with PLATON or Mercury to ensure geometric plausibility .

Example :
In a related compound, (E)-N'-(4-nitrobenzylidene)acetohydrazide, hydrogen-bonded dimer formation (N–H⋯O=C) explained discrepancies in unit cell parameters .

Basic: What purification methods are optimal for this compound?

Answer:

  • Recrystallization : Use methanol/water mixtures for high-purity crystals .
  • Column Chromatography : For impure batches, employ silica gel with ethyl acetate/hexane (1:3) .

Q. Critical Factors :

  • Solubility in polar solvents at elevated temperatures.
  • Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis.

Advanced: How can mechanistic studies elucidate the role of this compound in catalytic reactions?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
  • Spectroscopic Trapping : Use in-situ IR or EPR to detect intermediates (e.g., nitrene radicals in oxidation reactions).
  • Computational Modeling : Map potential energy surfaces for proposed pathways (e.g., nitro group reduction) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation of nitro compound dust .
  • Waste Disposal : Neutralize acidic/basic residues before disposal .

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